molecular formula C19H18N4OS2 B2967721 N-phenyl-N-(propan-2-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide CAS No. 326015-00-3

N-phenyl-N-(propan-2-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide

Cat. No.: B2967721
CAS No.: 326015-00-3
M. Wt: 382.5
InChI Key: PFKZEWNHVSOSTJ-UHFFFAOYSA-N
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Description

N-phenyl-N-(propan-2-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide is a structurally complex heterocyclic compound featuring a tricyclic core with sulfur (thia) and nitrogen (triaza) atoms. The molecule contains an acetamide backbone modified with a phenyl-isopropyl substituent and a sulfur-linked tricyclic system.

Properties

IUPAC Name

N-phenyl-N-propan-2-yl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS2/c1-13(2)22(14-8-4-3-5-9-14)17(24)12-25-18-20-21-19-23(18)15-10-6-7-11-16(15)26-19/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKZEWNHVSOSTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=C3N2C4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-N-(propan-2-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide typically involves multiple steps. One common method includes the reaction of a phenyl isocyanate with a propan-2-ylamine to form the intermediate N-phenyl-N-(propan-2-yl)urea. This intermediate is then reacted with a triazatricyclo compound under specific conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-N-(propan-2-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-phenyl-N-(propan-2-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-phenyl-N-(propan-2-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Variations

The compound shares key features with several acetamide derivatives reported in the literature:

Compound Name Core Structure Substituents/R-Groups Key Functional Groups
Target Compound 7-thia-2,4,5-triazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5,9,11-pentaene Phenyl, isopropyl, thioether Acetamide, triaza-thia tricycle
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) 1,2,3-triazole Naphthyloxy-methyl, phenyl Acetamide, triazole, ether
2-(11-acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7)-dien-6-yl)-N-(2-methoxyphenyl)acetamide Pyrido-thieno-pyrimidine tricycle Acetyl, phenyl, methoxyphenyl Acetamide, thioether, diketone
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide (3) Tetrahydrofuran-sulfamoyl Oxotetrahydrofuran, sulfonamide Acetamide, sulfonamide

Key Observations :

  • Tricyclic vs. Bicyclic Systems: The target compound’s fused tricyclic system contrasts with the bicyclic triazole in 6a and the pyrido-thieno-pyrimidine tricycle in ’s compound . The sulfur and nitrogen density in the tricyclic core may enhance electron-deficient character, influencing binding interactions.
  • Substituent Effects : The phenyl-isopropyl group in the target compound differs from the nitro-phenyl (6b, 6c) or methoxyphenyl () substituents, which modulate electronic and steric properties .
Spectroscopic and Physicochemical Properties
Property Target Compound (Inferred) 6b Compound Compound 3
IR (C=O Stretch) ~1670–1680 cm⁻¹ 1682 cm⁻¹ Not reported 1671 cm⁻¹
¹H NMR (Acetamide NH) ~10.5–11.0 ppm (broad) 10.79 ppm (s, -NH) Not reported 10.33 ppm (s, -NH)
Melting Point Not reported Not reported Not reported 174–176°C
Solubility Likely moderate (thioether enhances lipophilicity) Low (nitro groups reduce solubility) High (methoxy enhances polarity) Moderate (sulfonamide polarity)

Analysis :

  • The target compound’s IR and NMR profiles are expected to align with acetamide derivatives (C=O ~1670–1680 cm⁻¹, NH ~10–11 ppm) .
  • Substituents like nitro groups (6b) or methoxy groups () significantly alter solubility and crystallinity .

Biological Activity

The compound N-phenyl-N-(propan-2-yl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide represents a complex molecular structure with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its significance in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C₁₈H₁₈N₄OS
  • Molecular Weight: 350.43 g/mol
PropertyValue
Molecular FormulaC₁₈H₁₈N₄OS
Molecular Weight350.43 g/mol
SolubilitySoluble in DMSO
Melting PointNot reported

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition: Similar compounds have been noted to inhibit specific enzymes related to disease pathways.
  • Receptor Modulation: The compound may interact with various receptors in the body, influencing signaling pathways.
  • Antioxidant Activity: Preliminary studies suggest potential antioxidant properties that could mitigate oxidative stress.

Pharmacokinetics

The pharmacokinetic profile of the compound remains under-researched; however, factors such as absorption, distribution, metabolism, and excretion (ADME) are critical for understanding its therapeutic potential.

Antimicrobial Activity

A study conducted on related compounds demonstrated significant antimicrobial effects against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound's structural features may enhance its interaction with bacterial cell membranes.

Anti-inflammatory Effects

Research has indicated that compounds with similar triazole structures exhibit anti-inflammatory activities by modulating cytokine release in immune cells. This suggests a potential application for this compound in treating inflammatory diseases.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of S. aureus and E. coli
Anti-inflammatoryModulation of cytokine release

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